molecular formula C14H16BrClN6 B15120595 N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

Cat. No.: B15120595
M. Wt: 383.67 g/mol
InChI Key: MOJFIOAKMQXLGG-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is a complex organic compound that features a combination of bromopyrimidine, piperidine, and chloropyrimidine moieties

Properties

Molecular Formula

C14H16BrClN6

Molecular Weight

383.67 g/mol

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

InChI

InChI=1S/C14H16BrClN6/c1-21(13-19-8-11(16)9-20-13)12-2-4-22(5-3-12)14-17-6-10(15)7-18-14/h6-9,12H,2-5H2,1H3

InChI Key

MOJFIOAKMQXLGG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)Br)C3=NC=C(C=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The initial step often includes the bromination of pyrimidine to form 5-bromopyrimidine. This is followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the chlorination of the pyrimidine ring and the methylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen.

    Substitution: Nucleophilic substitution reactions can replace the bromine and chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromopyrimidine and chloropyrimidine moieties are crucial for its binding affinity and specificity. The piperidine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is unique due to the presence of both bromine and chlorine substituents on the pyrimidine rings, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring enhances its potential for diverse applications in research and industry.

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